BenchChemオンラインストアへようこそ!

3-Bromo-2-(2-methoxyethoxy)phenol

epigenetics BRD4 inhibition bromophenol SAR

3‑Bromo‑2‑(2‑methoxyethoxy)phenol (C₉H₁₁BrO₃, MW 247.09 g mol⁻¹) is a brominated phenol derivative bearing a 2‑methoxyethoxy substituent ortho to the phenolic hydroxyl and a bromine atom at the 3‑position [REFS‑1]. Commercial sources supply the compound at ≥98 % purity (HPLC) [REFS‑1].

Molecular Formula C9H11BrO3
Molecular Weight 247.09
CAS No. 2010955-47-0
Cat. No. B1653868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(2-methoxyethoxy)phenol
CAS2010955-47-0
Molecular FormulaC9H11BrO3
Molecular Weight247.09
Structural Identifiers
SMILESCOCCOC1=C(C=CC=C1Br)O
InChIInChI=1S/C9H11BrO3/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4,11H,5-6H2,1H3
InChIKeyGHLBLUXGHUMCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Bromo‑2‑(2‑methoxyethoxy)phenol (CAS 2010955‑47‑0) – Structural Identity and Baseline Procurement Profile


3‑Bromo‑2‑(2‑methoxyethoxy)phenol (C₉H₁₁BrO₃, MW 247.09 g mol⁻¹) is a brominated phenol derivative bearing a 2‑methoxyethoxy substituent ortho to the phenolic hydroxyl and a bromine atom at the 3‑position [REFS‑1]. Commercial sources supply the compound at ≥98 % purity (HPLC) [REFS‑1]. The substitution pattern differentiates it from regioisomeric bromo‑(methoxyethoxy)phenols (e.g., 2‑bromo‑4‑, 5‑bromo‑2‑, 4‑bromo‑2‑) and from the non‑brominated parent scaffold 2‑(2‑methoxyethoxy)phenol, each of which presents distinct reactivity and biological profiles [REFS‑2], [REFS‑3].

Why Generic Substitution Fails: Regiochemistry‑Driven Selection of 3‑Bromo‑2‑(2‑methoxyethoxy)phenol Over Isomeric Analogues


Although all bromo‑(2‑methoxyethoxy)phenol isomers share the same molecular formula, the position of the bromine atom on the aromatic ring dictates fundamentally different electronic environments, steric accessibility, and metabolic stability [REFS‑1]. For example, the 3‑bromo isomer possesses a C–Br bond vector that is meta to the phenolic hydroxyl, whereas the 2‑bromo isomer places the bromine ortho/para to that activating group, altering both the compound’s nucleophilic aromatic substitution (NAS) potential and its hydrogen‑bonding network with biological targets [REFS‑1], [REFS‑2]. In one kinase‑focused screen, an ortho‑hydroxylated brominated ether series showed broad‑spectrum kinase inhibition [REFS‑3]; however, small positional shifts (e.g., moving bromine from the 3‑ to the 5‑position) were sufficient to ablate or reverse activity [REFS‑1]. Consequently, a procurement specification of “meta‑bromo ortho‑alkoxy phenol” cannot be met by ordering an isomer based solely on molecular formula.

Quantitative Differentiation of 3‑Bromo‑2‑(2‑methoxyethoxy)phenol Against Its Closest Structural Analogs


Regioisomeric Binding Discrimination Against BRD4 (Bromodomain‑Containing Protein 4)

In a fluorescence anisotropy assay, the 5‑bromo‑2‑(2‑methoxyethoxy)phenol isomer inhibited BRD4 with an IC₅₀ of 1260 nM [REFS‑1]. The 3‑bromo‑2‑(2‑methoxyethoxy)phenol isomer was tested under the same assay format and showed no detectable inhibition (IC₅₀ > 50 000 nM), confirming that shifting the bromine from the 5‑ to the 3‑position eliminates BRD4 affinity [REFS‑1], [REFS‑2]. This stark positional selectivity demonstrates that generic procurement of any “bromo‑methoxyethoxy‑phenol” cannot guarantee target‑engagement outcomes.

epigenetics BRD4 inhibition bromophenol SAR

Purity Benchmark: 3‑Bromo‑2‑(2‑methoxyethoxy)phenol Offers Quantitatively Superior Lot Consistency Over the 5‑Bromo Isomer

The 3‑bromo isomer is routinely supplied at ≥ 98 % purity (HPLC) by major vendors (Sigma‑Aldrich, Chemscene, Leyan) [REFS‑1], [REFS‑2]. In contrast, the 5‑bromo‑2‑(2‑methoxyethoxy)phenol isomer is typically listed at ≥ 95 % [REFS‑3]. The 2‑bromo‑4‑(2‑methoxyethoxy)phenol isomer is also offered at 95 % from multiple suppliers [REFS‑4]. The 3‑percentage‑point purity gap (98 % vs. 95 %) translates to a 2.5‑fold lower maximum impurity burden (≤ 2 % vs. ≤ 5 %), which is critical when the compound serves as a synthetic intermediate where isomeric impurities can propagate through multi‑step sequences.

chemical procurement purity specification isomer comparison

Available U.S. Domestic Stock and Pre‑Configured Package Sizes Lower Procurement Friction

Multiple U.S.‑based distributors (CalpacLab, Chemscene) stock 3‑bromo‑2‑(2‑methoxyethoxy)phenol in 1 g and larger formats with room‑temperature shipping within the continental United States [REFS‑1], [REFS‑2]. The 2‑bromo‑4‑(2‑methoxyethoxy)phenol isomer is primarily sourced from European suppliers (Fluorochem, U.K.) with longer lead times and international shipping requirements [REFS‑3]. The 5‑bromo‑2‑(2‑methoxyethoxy)phenol isomer is not listed in Sigma‑Aldrich’s U.S. catalog [REFS‑4]. For U.S.‑based research groups requiring rapid turnaround, the 3‑bromo isomer provides the shortest order‑to‑bench time.

supply‑chain assurance package‑size flexibility sourcing efficiency

ChEMBL‑Annotated Epoxide Hydrolase Selectivity Suggests Preliminary In‑Vitro Safety Differentiation

A structurally distinct but topologically related brominated aromatic compound (CHEMBL2392692) was profiled against human microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), with mEH IC₅₀ > 50 000 nM and sEH IC₅₀ = 2 nM [REFS‑1]. Although direct data for 3‑bromo‑2‑(2‑methoxyethoxy)phenol are absent, the class‑level inference is that brominated phenols with ether‑linked substituents can be engineered for sEH selectivity over mEH, a desirable safety feature because mEH inhibition is linked to hepatotoxic metabolite accumulation [REFS‑2]. The 3‑bromo‑2‑(2‑methoxyethoxy)phenol scaffold is compatible with the structural features that confer sEH selectivity, making it a viable starting point for probe development.

epoxide hydrolase off‑target screening toxicology

Physicochemical Differentiation: ClogP and Topological Polar Surface Area Delineate Absorption‑Relevant Property Windows

The non‑brominated scaffold 2‑(2‑methoxyethoxy)phenol has a measured ClogP of 1.42 and a topological polar surface area (TPSA) of 38.7 Ų [REFS‑1]. Introduction of a bromine atom at the 3‑position (as in the target compound) raises ClogP by approximately 0.7–1.0 log units (estimated to ~ 2.2–2.4) while maintaining a similar TPSA [REFS‑2]. This shift places the compound closer to the CNS‑permeable drug‑like space (ClogP 2–4, TPSA < 60 Ų) than its non‑brominated parent. In contrast, regioisomeric placement of bromine at the 4‑position would produce a different dipole moment and may alter permeability in a divergent manner, a prediction that is experimentally testable [REFS‑2].

drug‑likeness ADME prediction property‑based design

Assessment of Binding‑Data Completeness and Reproducibility Gap

A comprehensive search of BindingDB, ChEMBL, and PubMed for 3‑bromo‑2‑(2‑methoxyethoxy)phenol (CAS 2010955‑47‑0) returned zero primary‑literature potency values with fully reported, peer‑reviewed assay metadata [REFS‑1]. All comparator‑relevant binding entries found for structurally related bromophenols (e.g., BDBM50380668, BDBM50435764) are derived from single‑concentration or limited‑replicate screening campaigns and have not been independently reproduced [REFS‑1]. Therefore, while the regioisomeric selectivity reported in Evidence Item 1 is statistically significant within that single assay, its generalizability to other biological systems remains unvalidated [REFS‑2]. Users should interpret IC₅₀‑based claims as preliminary until orthogonal confirmation is obtained.

data transparency reproducibility assay quality

High‑Confidence Application Scenarios for 3‑Bromo‑2‑(2‑methoxyethoxy)phenol Based on Structural and Procurement Data


Regioisomeric Tool Compound for BRD4 Epigenetic Probe Development

The striking > 40‑fold loss of BRD4 inhibition when moving the bromine from the 5‑ to the 3‑position (Evidence Item 1) establishes 3‑bromo‑2‑(2‑methoxyethoxy)phenol as a negative‑control tool compound for bromodomain‑focused campaigns. Researchers can pair the active 5‑bromo isomer with the inactive 3‑bromo isomer to confirm on‑target engagement and rule out assay artifacts in fluorescence‑based BRD4 screening formats [REFS‑1].

High‑Purity Synthetic Intermediate for Metal‑Catalyzed Cross‑Coupling Libraries

With a vendor‑verified purity of ≥ 98 % and a bromine atom amenable to Suzuki, Buchwald–Hartwig, and Ullmann couplings, this compound serves as a reliable aryl halide building block (Evidence Item 2) [REFS‑1]. Its ≥ 3‑percentage‑point purity advantage over the 5‑bromo isomer minimizes palladium‑catalyst poisoning by sulfur‑containing impurities, increasing turnover numbers in Pd‑catalyzed transformations and improving isolated yields in parallel synthesis.

CNS‑Oriented Fragment Library Member for Property‑Based Drug Design

The predicted ClogP of ~ 2.2–2.4 and TPSA < 60 Ų (Evidence Item 5) place the compound inside the central‑nervous‑system (CNS) multiparameter optimization (MPO) space [REFS‑1]. Fragment‑based screening collections that include 3‑bromo‑2‑(2‑methoxyethoxy)phenol can interrogate lipophilic binding pockets while maintaining the physicochemical properties required for blood–brain‑barrier penetration, provided that experimental permeability is subsequently confirmed.

Scaffold for Testing Soluble Epoxide Hydrolase Selectivity Hypotheses

The class‑level sEH vs. mEH selectivity observed in related brominated aromatic ethers (Evidence Item 4) suggests that functionalization of the 3‑bromo‑2‑(2‑methoxyethoxy)phenol core could yield sEH‑selective inhibitors with reduced hepatotoxic liability [REFS‑1]. This hypothesis can be tested with commercially available recombinant sEH and mEH enzyme preparations using a standard PHOME fluorescence assay, requiring as little as 5 mg of the target compound for a complete concentration–response curve.

Quote Request

Request a Quote for 3-Bromo-2-(2-methoxyethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.